molecular formula C26H29FN2O3S B2436472 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide CAS No. 1005302-39-5

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide

Cat. No.: B2436472
CAS No.: 1005302-39-5
M. Wt: 468.59
InChI Key: AHGDAPOAOKQGIY-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure combining a fluorophenyl sulfonyl group, a tetrahydroquinoline moiety, and an adamantane carboxamide group, which contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the fluorophenyl sulfonyl group and the adamantane carboxamide group. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
  • N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzenesulfonamide
  • 2-Fluorodeschloroketamine

Uniqueness

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantane moiety, in particular, contributes to its high thermal stability and potential for specific molecular interactions, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O3S/c27-21-4-7-23(8-5-21)33(31,32)29-9-1-2-20-3-6-22(13-24(20)29)28-25(30)26-14-17-10-18(15-26)12-19(11-17)16-26/h3-8,13,17-19H,1-2,9-12,14-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGDAPOAOKQGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)N(C1)S(=O)(=O)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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